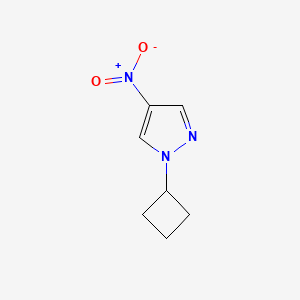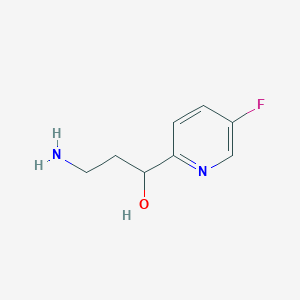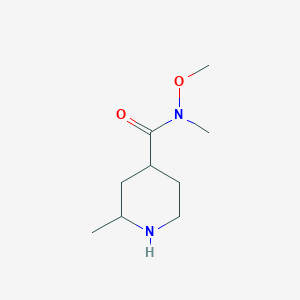
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position, an ethyl group at the fifth position, and a phenyl group at the fourth position of the thiazole ring.
準備方法
The synthesis of 2-Chloro-5-ethyl-4-phenyl-1,3-thiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropropyl isothiocyanate with a suitable solvent such as chloroform, followed by the addition of thionyl chloride. The reaction mixture is maintained at a temperature of 30°C, and after the addition is complete, the mixture is allowed to react at room temperature for 2.5 hours. The solvent and excess thionyl chloride are then removed by distillation, and the residue is dissolved in dichloromethane. The solution is washed with sodium bicarbonate solution and water, dried, and the solvent is evaporated under reduced pressure to obtain the product .
化学反応の分析
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents.
科学的研究の応用
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential use as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators
作用機序
The mechanism of action of 2-Chloro-5-ethyl-4-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
類似化合物との比較
2-Chloro-5-ethyl-4-phenyl-1,3-thiazole can be compared with other similar thiazole derivatives, such as:
2-Chloro-4-phenyl-1,3-thiazole: Lacks the ethyl group at the fifth position, which may affect its biological activity.
5-Ethyl-4-phenyl-1,3-thiazole: Lacks the chlorine atom at the second position, which may influence its reactivity and biological properties.
4-Phenyl-1,3-thiazole: Lacks both the chlorine atom and the ethyl group, making it less substituted and potentially less active in certain biological assays. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and reactivity compared to other thiazole derivatives
特性
分子式 |
C11H10ClNS |
|---|---|
分子量 |
223.72 g/mol |
IUPAC名 |
2-chloro-5-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H10ClNS/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChIキー |
QEFJYHBJJAXSHN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(S1)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Aminomethyl)cyclobutyl]propan-1-one](/img/structure/B13167465.png)









![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)



